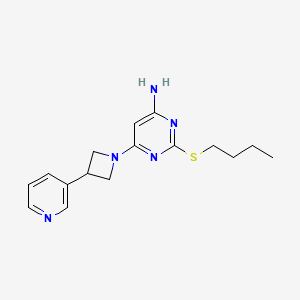![molecular formula C23H25N3O2 B5659046 2,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-6-quinoxalinecarboxamide](/img/structure/B5659046.png)
2,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-6-quinoxalinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Quinoxaline derivatives are synthesized through various methods, often involving cyclization reactions, and the manipulation of functional groups to achieve the desired substitution pattern. For instance, derivatives similar to the compound may be synthesized by starting from readily available building blocks, employing cyclization reactions under controlled conditions, and further functionalization steps (Seddigheh Sheikhi-Mohammareh et al., 2023).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including their stereochemistry and conformations, can be elucidated using various spectroscopic techniques. For example, studies involving FT-IR, NMR, and UV-visible spectroscopy have been utilized to analyze similar compounds, providing insights into their molecular geometry, electronic properties, and hyperconjugative interactions (S. Fatma et al., 2015).
Chemical Reactions and Properties
Quinoxaline derivatives participate in a range of chemical reactions, influenced by their electronic and steric properties. Their reactivity can be explored through studies of nucleophilic substitution, cycloaddition, and other transformations relevant to the quinoxaline core. The nature of substituents significantly affects their chemical behavior and potential applications in synthesis.
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. For example, crystallization studies have provided insights into intermolecular interactions and the influence of substituents on the physical properties of similar compounds (K. Kranjc et al., 2012).
Eigenschaften
IUPAC Name |
2,3-dimethyl-N-[(4-phenyloxan-4-yl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-17(2)26-21-14-18(8-9-20(21)25-16)22(27)24-15-23(10-12-28-13-11-23)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCWNAYKYKMKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NCC3(CCOCC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isobutyl-8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5658963.png)

![N,N-dimethyl-4-(3-oxo-3-{[3-(trifluoromethyl)benzyl]amino}propyl)piperidine-1-carboxamide](/img/structure/B5658971.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5658979.png)
![1-(cyclobutylcarbonyl)-N-[3-fluoro-5-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5658990.png)


![ethyl 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5658999.png)

![5-acetyl-1'-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5659014.png)
![1-ethyl-4-[(4-methoxypyridin-2-yl)methyl]piperazine-2,3-dione](/img/structure/B5659024.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5659031.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decan-3-amine dihydrochloride](/img/structure/B5659038.png)
![(3S,5S)-5-[(3,3-diphenyl-1-piperidinyl)carbonyl]-1-methyl-3-pyrrolidinamine dihydrochloride](/img/structure/B5659059.png)